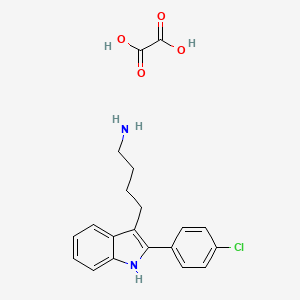
Mono(2-propyl-6-carboxyhexyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(2-propyl-6-carboxyhexyl) phthalate is a metabolite of di(2-propylheptyl) phthalate, a high-molecular-weight phthalate used as a plasticizer in various industrial applications. This compound is primarily detected in biological samples such as urine, indicating exposure to di(2-propylheptyl) phthalate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mono(2-propyl-6-carboxyhexyl) phthalate is synthesized through the enzymatic hydrolysis of di(2-propylheptyl) phthalate. The process involves the oxidation of the monoester to form the carboxymonoester .
Industrial Production Methods: The industrial production of this compound involves the use of di(2-propylheptyl) phthalate as a precursor. The compound is metabolized primarily via the monoester, which undergoes ω- and ω-1-oxidation to form the hydroxy-, oxo-, and carboxymonoesters .
Analyse Des Réactions Chimiques
Types of Reactions: Mono(2-propyl-6-carboxyhexyl) phthalate undergoes various chemical reactions, including oxidation and hydrolysis .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is used to break down di(2-propylheptyl) phthalate into its metabolites, including this compound.
Major Products Formed: The major products formed from these reactions include this compound, mono(2-propyl-6-hydroxyheptyl) phthalate, and mono(2-propyl-6-oxoheptyl) phthalate .
Applications De Recherche Scientifique
Mono(2-propyl-6-carboxyhexyl) phthalate is used in various scientific research applications, including:
Biomonitoring: It serves as a biomarker for exposure to di(2-propylheptyl) phthalate in biological samples such as urine.
Toxicology Studies: The compound is used to study the toxicological effects of phthalates on human health.
Environmental Health: Research on this compound helps in understanding the environmental impact of phthalates and their metabolites.
Mécanisme D'action
The mechanism of action of mono(2-propyl-6-carboxyhexyl) phthalate involves its role as a metabolite of di(2-propylheptyl) phthalate. The compound is formed through enzymatic hydrolysis and oxidation, and it is excreted in urine. The molecular targets and pathways involved in its metabolism include enzymes responsible for the oxidation and hydrolysis of phthalates .
Comparaison Avec Des Composés Similaires
- Mono(2-propyl-6-hydroxyheptyl) phthalate
- Mono(2-propyl-6-oxoheptyl) phthalate
- Mono(2-ethyl-5-carboxypentyl) phthalate
Comparison: Mono(2-propyl-6-carboxyhexyl) phthalate is unique due to its specific metabolic pathway involving ω- and ω-1-oxidation. This distinguishes it from other similar compounds that may undergo different metabolic processes .
Propriétés
Numéro CAS |
1412411-10-9 |
|---|---|
Formule moléculaire |
C18H24O6 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(6-carboxy-2-propylhexoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O6/c1-2-7-13(8-3-6-11-16(19)20)12-24-18(23)15-10-5-4-9-14(15)17(21)22/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
DPQMLPCFIOCYFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


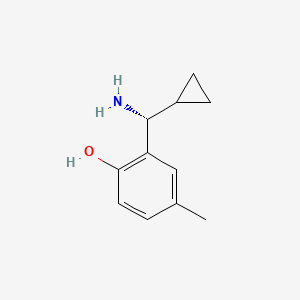
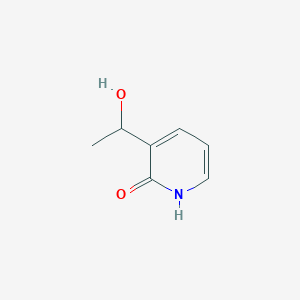

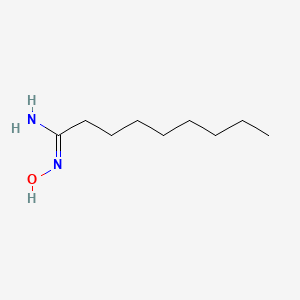

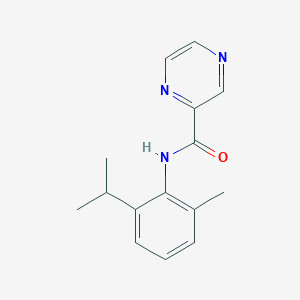
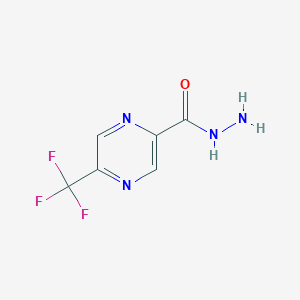

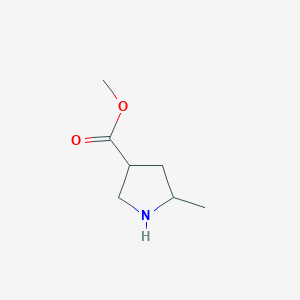
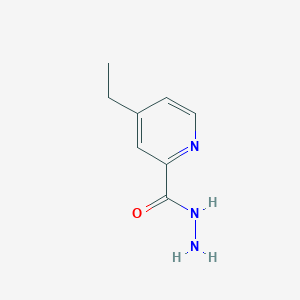
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)

